N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a compound known for its potential applications in various scientific fields. Its structure, which combines elements of pyrazole, piperidine, and thiophene, suggests it could have unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of 4-ethoxyphenyl-1H-pyrazole-5-carboxylic acid: : This might involve a reaction between 4-ethoxyphenyl hydrazine and ethyl acetoacetate under reflux conditions.
Formation of the carboxamide: : Condensation with piperidine-4-amine, facilitated by coupling agents like EDCI or DCC in the presence of catalysts.
Coupling with thiophene-2-carboxylic acid: : Using a peptide coupling strategy with common reagents like HATU or HBTU, under inert conditions to ensure yield.
Industrial Production Methods: Industrial synthesis would scale up these reactions, employing large-scale batch reactors, efficient purification methods such as recrystallization or chromatography, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : May be susceptible to oxidation at the thiophene moiety.
Reduction: : The carbonyl group could be reduced to a corresponding alcohol.
Substitution: : Likely electrophilic aromatic substitution reactions at the thiophene or pyrazole rings.
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) under controlled temperatures.
Reduction: : Commonly using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation conditions.
Substitution: : Bromination using N-bromosuccinimide (NBS), followed by nucleophilic substitution reactions.
Oxidation might yield sulfoxides or sulfones.
Reduction typically yields alcohol derivatives.
Substitution reactions could introduce various functional groups depending on the conditions used.
Scientific Research Applications
Chemistry:
Organic Synthesis: : Building block for more complex organic molecules.
Bioactivity Studies: : Potential as a pharmacophore in drug discovery.
Molecular Probes: : Used in studying biochemical pathways.
Pharmaceutical Development: : Basis for developing new therapeutic agents, particularly for diseases targeting specific molecular pathways.
Material Science: : Potential use in developing novel materials with unique electronic properties.
Chemical Sensors: : Component in the design of sensors for detecting specific substances.
Mechanism of Action
The compound's activity can be attributed to its ability to interact with specific molecular targets:
Molecular Targets: : It could bind to enzyme active sites, inhibiting or activating their function.
Pathways Involved: : Could be involved in signaling pathways, influencing biological responses at the cellular level.
Comparison with Similar Compounds
Similar Compounds:
N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide: : Similar structure, but with different substituents affecting its biological activity.
N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide: : Introduction of fluorine can significantly alter its chemical properties.
Uniqueness: The combination of ethoxyphenyl, pyrazole, piperidine, and thiophene units makes this compound unique, potentially offering a distinctive profile in terms of reactivity and bioactivity.
Properties
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-2-29-17-7-5-15(6-8-17)18-14-19(25-24-18)22(28)26-11-9-16(10-12-26)23-21(27)20-4-3-13-30-20/h3-8,13-14,16H,2,9-12H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZRUFJLFCAXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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